Uracil-13c4,15n2

Isotope Dilution Mass Spectrometry LC‑MS/MS Quantification Internal Standard

Uracil-13C4,15N2 (CAS 202407-06-5) is a stable isotope-labeled analog of the RNA nucleobase uracil, in which all four carbon atoms are enriched in 13C and both nitrogen atoms are enriched in 15N. This dual isotopic substitution yields a molecular formula of 13C4H415N2O2 with a monoisotopic mass of 118.0348 Da, providing a +6.0 Da mass shift relative to unlabeled uracil.

Molecular Formula C4H4N2O2
Molecular Weight 118.044 g/mol
Cat. No. B12396880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil-13c4,15n2
Molecular FormulaC4H4N2O2
Molecular Weight118.044 g/mol
Structural Identifiers
SMILESC1=CNC(=O)NC1=O
InChIInChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyISAKRJDGNUQOIC-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uracil-13C4,15N2: Procurement-Ready Stable Isotope-Labeled Pyrimidine Base for Quantitative MS and RNA Research


Uracil-13C4,15N2 (CAS 202407-06-5) is a stable isotope-labeled analog of the RNA nucleobase uracil, in which all four carbon atoms are enriched in 13C and both nitrogen atoms are enriched in 15N . This dual isotopic substitution yields a molecular formula of 13C4H415N2O2 with a monoisotopic mass of 118.0348 Da, providing a +6.0 Da mass shift relative to unlabeled uracil . As a fully heavy-isotope-labeled internal standard, it is specifically designed to support accurate quantification of uracil in complex biological matrices via GC‑MS or LC‑MS, as well as metabolic flux analysis and NMR-based structural biology studies [1].

Uracil-13C4,15N2: Why Unlabeled or Partially Labeled Uracil Analogs Cannot Substitute for Critical Quantification and Tracing Applications


Generic uracil (natural isotopic abundance) and partially labeled analogs (e.g., Uracil-13C2,15N2 or Uracil-15N2) fail to provide the quantitative accuracy, matrix effect compensation, and multi‑isotope tracing capability required for rigorous scientific workflows. Unlabeled uracil cannot serve as an internal standard for itself in mass spectrometry, precluding isotope dilution-based quantification . Deuterium-labeled uracil analogs exhibit chromatographic retention time shifts that undermine matrix effect correction in UPLC‑MS/MS [1], while single‑isotope (13C‑only or 15N‑only) labeled uracil prevents simultaneous tracking of carbon and nitrogen metabolism in flux experiments and reduces spectral resolution in NMR [2]. Uracil-13C4,15N2 resolves these limitations through complete heavy‑isotope incorporation, enabling precise, multi‑modal research.

Uracil-13C4,15N2: Quantifiable Differentiation Evidence vs. Unlabeled, Deuterated, and Partially Labeled Uracil Analogs


Mass Spectrometric Differentiation: +6.0 Da Mass Shift Enables Unambiguous Quantification of Unlabeled Uracil

Uracil-13C4,15N2 exhibits a monoisotopic mass of 118.0348 Da, whereas unlabeled uracil has a monoisotopic mass of 112.0273 Da . This +6.0075 Da mass difference ensures baseline separation of the analyte and internal standard signals in mass spectrometers, enabling accurate isotope dilution quantification without isotopic overlap [1]. In contrast, partially labeled analogs (e.g., Uracil-13C2,15N2, mass shift ~+4 Da) may co‑elute within the isotopic envelope of unlabeled uracil, compromising quantification precision in complex biological matrices [2].

Isotope Dilution Mass Spectrometry LC‑MS/MS Quantification Internal Standard

Chromatographic Co‑Elution: 13C/15N Labeling Preserves Retention Time Fidelity vs. Deuterated Analogs

In UPLC‑MS/MS analyses, 13C‑ and 15N‑labeled internal standards co‑elute precisely with their unlabeled analytes, whereas deuterium (2H)‑labeled standards exhibit measurable retention time shifts [1]. A study comparing 13C‑labeled and 2H‑labeled internal standards for amphetamine quantification demonstrated that 13C‑labeled standards provided superior ion suppression correction due to identical chromatographic behavior [1]. This class‑level advantage extends to Uracil-13C4,15N2, which is expected to co‑elute with unlabeled uracil, ensuring that any matrix‑induced ionization variability affects both analyte and internal standard equally .

Matrix Effect Compensation UPLC‑MS/MS Ion Suppression

Dual Isotopic Labeling Enables Simultaneous Carbon and Nitrogen Metabolic Flux Analysis

Uracil-13C4,15N2 provides both 13C and 15N labels in a single molecule, allowing researchers to simultaneously trace carbon backbone rearrangements and nitrogen atom incorporation in pyrimidine biosynthesis and degradation pathways [1]. In contrast, single‑isotope labeled uracil (e.g., Uracil-13C4 or Uracil-15N2) can only monitor one elemental flow, requiring separate experiments and increasing sample consumption [2]. The dual‑label strategy yields isotopologue distributions that reflect both carbon and nitrogen metabolic rates in a single LC‑MS run, improving throughput and data consistency [3].

Metabolic Flux Analysis 13C/15N Tracing Nucleotide Metabolism

Enhanced NMR Spectral Resolution: Full 13C/15N Labeling Maximizes Signal Dispersion in RNA Structural Studies

Incorporation of Uracil-13C4,15N2 into RNA oligonucleotides replaces all carbon and nitrogen atoms in the uracil base with NMR‑active nuclei (13C and 15N), providing maximal signal dispersion and enabling through‑bond correlation experiments (e.g., HCCH‑TOCSY, HNCO) that are impossible with natural‑abundance or partially labeled samples [1]. Partially labeled analogs (e.g., Uracil-13C2,15N2) produce fewer cross‑peaks and reduce the structural information obtainable per sample, particularly for larger RNAs (>50 nucleotides) where spectral overlap is severe [2].

NMR Spectroscopy RNA Structural Biology Site‑Specific Labeling

Extended Shelf‑Life Stability: ≥4 Years at –20°C Supports Multi‑Year Research Programs

Uracil-13C4,15N2 is certified stable for ≥4 years when stored at –20°C, as indicated by vendor stability data . This contrasts with deuterated uracil analogs, which may undergo hydrogen‑deuterium exchange under certain storage or analytical conditions, leading to isotopic dilution and quantification inaccuracy over time [1]. The ≥98% chemical purity specification further ensures minimal batch‑to‑batch variability and reduced interference from unlabeled material .

Long‑Term Storage Procurement Planning Stability

Uracil-13C4,15N2: High‑Value Application Scenarios Backed by Differential Evidence


Absolute Quantification of Uracil in Plasma for Pharmacokinetic Studies

Uracil-13C4,15N2 serves as the optimal SIL‑IS for LC‑MS/MS quantification of uracil in human plasma. The +6.0 Da mass shift eliminates isotopic overlap with endogenous uracil , while the 13C/15N labeling ensures co‑elution and robust matrix effect compensation that deuterated standards cannot match [1]. This enables accurate determination of uracil pharmacokinetic parameters, essential for evaluating dihydropyrimidine dehydrogenase (DPD) activity and 5‑fluorouracil dosing.

Metabolic Flux Analysis of Pyrimidine Biosynthesis in Cancer Cells

Researchers investigating de novo pyrimidine synthesis in cancer can use Uracil-13C4,15N2 as a tracer to simultaneously quantify carbon and nitrogen flux through the orotate pathway . Dual‑labeling provides isotopologue data reflecting both carbon backbone synthesis and nitrogen incorporation in a single experiment, reducing sample requirements and enabling high‑throughput screening of metabolic inhibitors [1].

High‑Resolution NMR Structure Determination of Functional RNAs

For structural biologists studying riboswitches, tRNA, or viral RNA elements, Uracil-13C4,15N2 enables site‑specific or uniform incorporation of NMR‑active nuclei into RNA samples . Full 13C/15N labeling maximizes through‑bond correlation efficiency, reducing spectral overlap and accelerating resonance assignment for RNAs up to 100 nucleotides [1].

Long‑Term Biobanking and Multi‑Site Clinical Trial Standardization

The ≥4‑year stability of Uracil-13C4,15N2 at –20°C supports centralized procurement and distribution across multi‑year clinical studies. Laboratories can stock a single batch of internal standard, minimizing lot‑to‑lot variability in uracil quantification across different sites and time points, a critical requirement for regulatory compliance in biomarker validation studies [1].

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